Product packaging for Methyl 5-amino-2-fluoro-4-methylbenzoate(Cat. No.:CAS No. 1504965-88-1)

Methyl 5-amino-2-fluoro-4-methylbenzoate

Cat. No.: B2431989
CAS No.: 1504965-88-1
M. Wt: 183.182
InChI Key: JEGPFOWHUQYGMT-UHFFFAOYSA-N
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Description

Structural Features and Classification within Fluoro-Aminobenzoate Esters

This compound can be broadly classified as a fluoro-aminobenzoate ester. This classification stems from the presence of three key functional groups: a fluorine atom, an amino group, and a benzoate (B1203000) ester. Aminobenzoic acid derivatives are recognized for their biological activity and have two potential sites for protonation: the amino group (N-protonation) and the carbonyl oxygen of the ester (O-protonation). rsc.org The preferred site of protonation can be influenced by the molecular environment. rsc.org

The table below summarizes the key structural and chemical identifiers for Methyl 5-amino-2-fluoro-4-methylbenzoate.

PropertyValue
IUPAC Name This compound
CAS Number 1504965-88-1
Molecular Formula C9H10FNO2
Molar Mass 183.18 g/mol
Predicted Density 1.220±0.06 g/cm3
Predicted Boiling Point 316.9±42.0 °C
Predicted pKa 3.36±0.10

This data is based on predicted values.

Contextualizing this compound in Contemporary Organic Synthesis

In the field of modern organic synthesis, the demand for novel building blocks with specific functionalities is ever-present. This compound fits this role as a versatile scaffold. Its utility is derived from the presence of multiple reactive sites that can be selectively modified. For instance, the amino group can undergo a variety of reactions, such as diazotization, to introduce other functional groups. This process is a common strategy in the synthesis of complex aromatic compounds.

Fluorinated organic compounds are of particular interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic properties. ossila.com The presence of the fluorine atom in this compound makes it a valuable precursor for the synthesis of fluorinated target molecules.

Significance of this compound as a Synthetic Intermediate

The true significance of this compound lies in its role as a synthetic intermediate—a molecular stepping stone to more complex and often biologically active compounds. The strategic arrangement of its functional groups allows for a variety of chemical transformations. For example, the amino group can be a handle for building larger molecular frameworks through amide bond formation or other coupling reactions.

While specific, publicly available research detailing the direct use of this compound is emerging, the broader class of aminobenzoate esters is well-established in the synthesis of pharmaceuticals and other fine chemicals. cymitquimica.comgoogle.com The unique substitution pattern of this particular molecule suggests its potential in creating novel compounds with specific three-dimensional structures and electronic properties, which are crucial for biological activity. The development of synthetic routes utilizing this intermediate is an active area of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO2 B2431989 Methyl 5-amino-2-fluoro-4-methylbenzoate CAS No. 1504965-88-1

Properties

IUPAC Name

methyl 5-amino-2-fluoro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGPFOWHUQYGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 5 Amino 2 Fluoro 4 Methylbenzoate

Overview of Established Synthetic Routes for Methyl 5-amino-2-fluoro-4-methylbenzoate

Conventional Multi-Step Synthesis Approaches

The most common and well-established method for the synthesis of this compound involves a multi-step sequence. This approach offers a high degree of control over each chemical transformation, allowing for the isolation and purification of intermediates, which can lead to a final product of high purity. A plausible and frequently utilized synthetic pathway commences with the nitration of a suitable precursor, followed by esterification, and finally, the reduction of the nitro group to the desired amine.

A representative multi-step synthesis can be conceptualized as follows:

Nitration: The synthesis typically begins with a substituted benzoic acid, such as 2-fluoro-4-methylbenzoic acid. This starting material undergoes electrophilic aromatic substitution, specifically nitration, to introduce a nitro group onto the benzene (B151609) ring. The directing effects of the existing substituents (fluoro and methyl groups) guide the position of the incoming nitro group. The reaction is generally carried out using a nitrating agent, which is a mixture of concentrated nitric acid and concentrated sulfuric acid, at controlled temperatures to prevent side reactions. The primary product of this step is 2-fluoro-4-methyl-5-nitrobenzoic acid.

Esterification: The carboxylic acid functionality of the nitrated intermediate is then converted to a methyl ester. This is commonly achieved through Fischer esterification, where the nitrobenzoic acid is refluxed with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. This reaction yields Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

Reduction: The final step is the reduction of the nitro group to an amino group. This transformation is a critical step, and various reducing agents can be employed. Catalytic hydrogenation is a widely used method, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst. rsc.org Common catalysts for this purpose include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. commonorganicchemistry.com The choice of catalyst and reaction conditions is crucial to selectively reduce the nitro group without affecting the fluoro substituent or the ester group. For instance, Raney nickel is often preferred in cases where dehalogenation is a potential side reaction. commonorganicchemistry.com Alternative reduction methods include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride. commonorganicchemistry.com

graph TD A[2-fluoro-4-methylbenzoic acid] -->|HNO3, H2SO4| B(2-fluoro-4-methyl-5-nitrobenzoic acid); B -->|CH3OH, H+| C(Methyl 2-fluoro-4-methyl-5-nitrobenzoate); C -->|Reduction (e.g., H2, Pd/C)| D(this compound);

One-Pot Reaction Strategies

In an effort to improve efficiency and reduce waste, one-pot reaction strategies are increasingly being explored in organic synthesis. For the preparation of this compound, a one-pot approach would ideally combine two or more of the individual steps of the multi-step synthesis into a single reaction vessel without the isolation of intermediates.

While a specific one-pot synthesis for this exact molecule is not extensively documented in publicly available literature, the principles of one-pot nitration and reduction of aromatic compounds can be applied. Such a strategy could involve the nitration of 2-fluoro-4-methylbenzoic acid, followed by in-situ esterification and subsequent reduction of the nitro group. This would require a careful selection of reagents and reaction conditions that are compatible with all the functional groups present in the molecule at each stage of the sequence.

Challenges in developing a one-pot synthesis include the potential for cross-reactivity of reagents and the need for a solvent system that is suitable for all the reaction steps. However, the benefits of a successful one-pot synthesis, such as reduced reaction time, lower solvent consumption, and simplified work-up procedures, make it an attractive area for further research and development.

Precursors and Starting Materials Utilized in this compound Synthesis

The most logical and direct precursor for the synthesis is 2-fluoro-4-methylbenzoic acid . This compound already possesses the core structural features of the target molecule, namely the fluoro and methyl groups at the desired positions on the benzene ring. The synthesis of 2-fluoro-4-methylbenzoic acid itself can be accomplished through various methods, with a common approach starting from m-fluorotoluene. A patent describes a method involving the Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis and acidification to yield a mixture of isomers, from which 2-fluoro-4-methylbenzoic acid can be separated. google.com

Another key intermediate in the multi-step synthesis is Methyl 2-fluoro-4-methyl-5-nitrobenzoate . This compound is not typically a starting material that is purchased directly but is synthesized from 2-fluoro-4-methylbenzoic acid as described in the multi-step synthesis section.

Below is a table summarizing the key precursors and intermediates:

Compound NameRole in Synthesis
m-FluorotolueneStarting material for the synthesis of 2-fluoro-4-methylbenzoic acid
2-fluoro-4-methylbenzoic acidPrimary precursor for nitration
2-fluoro-4-methyl-5-nitrobenzoic acidIntermediate after nitration
Methyl 2-fluoro-4-methyl-5-nitrobenzoateIntermediate after esterification

Optimization of Reaction Parameters for Enhanced Synthesis of this compound

The efficiency and success of the synthesis of this compound are highly dependent on the optimization of various reaction parameters. Key areas for optimization include the choice of catalyst and the engineering of solvent systems and reaction media.

Catalysis in this compound Formation

Catalysis plays a pivotal role, particularly in the reduction of the nitro group, which is the final and often most delicate step in the synthesis. The ideal catalyst should exhibit high activity and selectivity, ensuring the complete conversion of the nitro group to an amine while leaving other functional groups, such as the fluoro and ester moieties, intact.

Catalytic Hydrogenation:

This is the most common method for the reduction of nitroarenes. rsc.org The choice of catalyst is critical to prevent unwanted side reactions, such as dehalogenation (loss of the fluorine atom).

Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for the hydrogenation of nitro groups. However, its use with halogenated compounds requires careful control of reaction conditions to minimize hydrodehalogenation.

Platinum on Carbon (Pt/C): Similar to Pd/C, Pt/C is also a very active catalyst for nitro group reduction.

Raney Nickel: This catalyst is often a good choice for the reduction of nitroarenes containing halogen substituents, as it can sometimes offer better selectivity against dehalogenation compared to palladium-based catalysts. commonorganicchemistry.com

Iridium-based catalysts: Research has shown that iridium-based catalysts can also be effective for the hydrogenation of substituted nitroaromatics. researchgate.net

The efficiency of these catalysts can be influenced by factors such as catalyst loading, hydrogen pressure, and temperature. Optimization of these parameters is essential to achieve a high yield of the desired product.

A summary of common catalysts for nitro group reduction is provided in the table below:

CatalystAdvantagesPotential Issues
Palladium on Carbon (Pd/C) High activityPotential for dehalogenation
Platinum on Carbon (Pt/C) High activityPotential for dehalogenation
Raney Nickel Good for halogenated substratesPyrophoric nature requires careful handling
Iron (Fe) in acidic media Mild and selectiveStoichiometric amounts of metal are required
Tin(II) Chloride (SnCl2) Mild and selectiveGenerates tin-based waste products

Solvent Systems and Reaction Media Engineering

The choice of solvent can have a significant impact on the outcome of each step in the synthesis of this compound. An ideal solvent should dissolve the reactants, be inert to the reaction conditions, and facilitate the desired chemical transformation.

For the Nitration Step:

The nitration of 2-fluoro-4-methylbenzoic acid is typically carried out in a mixture of concentrated sulfuric acid and nitric acid . Sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction is usually performed at low temperatures to control the reaction rate and minimize the formation of byproducts.

For the Esterification Step:

In the Fischer esterification, methanol serves as both the reactant and the solvent. The reaction is typically carried out under reflux conditions in the presence of a catalytic amount of a strong acid.

For the Reduction Step:

The choice of solvent for the catalytic hydrogenation of Methyl 2-fluoro-4-methyl-5-nitrobenzoate is crucial for both the reaction rate and selectivity.

Polar Protic Solvents: Alcohols such as ethanol (B145695) and methanol are commonly used solvents for catalytic hydrogenation. They are good at dissolving the substrate and are generally compatible with the catalysts.

Polar Aprotic Solvents: Solvents like ethyl acetate (B1210297) and tetrahydrofuran (B95107) (THF) are also frequently employed.

Solvent Effects on Selectivity: Research has shown that the polarity of the solvent can influence the selectivity of nitroarene hydrogenation. For example, in some catalytic systems, polar solvents like dimethylformamide (DMF) can favor the formation of anilines, while nonpolar solvents may lead to different products. acs.org

The following table outlines common solvent choices for the key reaction steps:

Reaction StepCommon SolventsRole of Solvent
Nitration Concentrated Sulfuric AcidReactant and catalyst
Esterification MethanolReactant and solvent
Reduction (Catalytic Hydrogenation) Ethanol, Methanol, Ethyl Acetate, THFDissolves substrate, facilitates reaction

Temperature and Pressure Regimes

The temperature and pressure conditions for each step in the synthesis of this compound are critical for optimizing reaction rates and yields while ensuring safety.

For the initial esterification of 2-fluoro-4-methylbenzoic acid, the reaction is typically carried out at reflux temperature. Heating the reaction mixture of the carboxylic acid, methanol, and an acid catalyst like sulfuric acid to its boiling point accelerates the rate of ester formation. This process is generally conducted at atmospheric pressure.

The subsequent nitration step requires careful temperature control. Nitration reactions are highly exothermic, and maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts. The reaction is often performed at temperatures between -5°C and 10°C. For instance, in the synthesis of a similar compound, 4-fluoro-2-methylbenzoic acid, the Friedel-Crafts acylation, a related electrophilic aromatic substitution, is preferably carried out at a temperature of -5 to 10 degrees Celsius. google.com The reaction is conducted at atmospheric pressure.

The final reduction of the nitro group to an amine is commonly achieved through catalytic hydrogenation. This reaction is typically performed at room temperature and atmospheric pressure, although slightly elevated pressures of hydrogen can be used to increase the reaction rate. For example, the reduction of a similar nitro compound, METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE, is carried out under a hydrogen atmosphere (1 atm) for 12 hours. chemicalbook.com The temperature is generally maintained at ambient levels to ensure the selectivity of the reduction and prevent side reactions.

The following table summarizes the typical temperature and pressure regimes for the synthesis of this compound:

Reaction StepTemperature RangePressure
EsterificationReflux (typically 60-70°C for methanol)Atmospheric
Nitration-5°C to 10°CAtmospheric
ReductionRoom Temperature (20-25°C)Atmospheric (or slightly elevated H2 pressure)

Principles of Green Chemistry Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally friendly by incorporating these principles.

One of the key areas for applying green chemistry is in the choice of reagents and solvents. For instance, the development of more benign deoxyfluorination reagents is an active area of research to make the synthesis of fluorinated compounds greener. acs.orgnih.gov While not directly applicable to the proposed synthesis which starts with a fluorinated precursor, this highlights the trend towards safer reagents in fluorine chemistry.

In the context of the proposed synthesis, several green chemistry principles can be considered:

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. The proposed route has a reasonably good atom economy, but improvements could be sought, for example, in the work-up procedures to minimize waste.

Use of Safer Solvents and Auxiliaries: Traditional solvents used in organic synthesis, such as dichloromethane, can be hazardous. researchgate.net Exploring the use of greener solvents like ethyl acetate, which is used in the reduction step, or even solvent-free reaction conditions, can significantly reduce the environmental impact. chemicalbook.com Mechanochemical methods, which use mechanical energy instead of solvents, are a promising green alternative for the synthesis of fluorinated compounds. mdpi.comrsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. The reduction step is a good example of a reaction that can often be run under mild conditions. Optimizing reaction times and temperatures for the esterification and nitration steps can also contribute to energy efficiency.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. The catalytic hydrogenation step, using a small amount of palladium on carbon, is a prime example of a green chemistry principle in action. The catalyst can be recovered and reused, minimizing waste.

Reduction of Derivatives: The proposed synthesis involves the use of a nitro group as a precursor to the amine. While effective, this introduces an additional step and uses hazardous nitrating agents. Direct amination methods, if developed for this specific substrate, could offer a greener alternative by reducing the number of synthetic steps.

The following table outlines the application of green chemistry principles to the synthesis of this compound:

Green Chemistry PrincipleApplication in SynthesisPotential Improvement
Atom Economy High in the main reaction steps.Minimize waste in purification.
Safer Solvents Use of ethyl acetate in the reduction step.Replace hazardous solvents in other steps; explore solvent-free options.
Energy Efficiency Reduction step at ambient temperature.Optimize heating for esterification and cooling for nitration.
Catalysis Catalytic hydrogenation with Pd/C.Explore more efficient or recyclable catalysts.
Reduce Derivatives Use of a nitro intermediate.Investigate direct amination routes.

By consciously applying these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Reactivity and Mechanistic Studies of Methyl 5 Amino 2 Fluoro 4 Methylbenzoate

Chemical Reactivity of the Ester Moiety in Methyl 5-amino-2-fluoro-4-methylbenzoate

The ester group in this compound is a key site for nucleophilic acyl substitution reactions.

Ester hydrolysis is a fundamental reaction that converts an ester into a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base. In the case of this compound, base-catalyzed hydrolysis, particularly with lithium hydroxide (B78521) (LiOH), is a common and efficient method. dntb.gov.uanih.gov

The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of the methoxide (B1231860) leaving group and the formation of the corresponding carboxylate salt. The final step is the protonation of the carboxylate during acidic workup to yield the carboxylic acid.

An interesting aspect of the hydrolysis of aminobenzoate esters is the potential for intramolecular catalysis. acs.orgacs.orgnih.govresearchgate.net For esters with an amino group in the ortho position, the neighboring amine can act as an intramolecular general base, accelerating the hydrolysis. acs.orgacs.orgnih.govresearchgate.net This occurs through the amino group deprotonating a water molecule, thereby increasing its nucleophilicity for the attack on the ester carbonyl. While this compound has the amino group in the meta position to the ester, precluding direct intramolecular catalysis, the electronic effects of the amino group still influence the reactivity of the ester.

Lithium hydroxide is often favored for the hydrolysis of esters in complex molecules due to its mildness and high yields. dntb.gov.ua The reaction is typically carried out in a mixture of solvents such as tetrahydrofuran (B95107) (THF), methanol (B129727), and water.

Table 1: Representative Conditions for Ester Hydrolysis of an Aminobenzoate Ester

Reactant Reagent Solvent Temperature (°C) Time (h) Product

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. This reaction is reversible and is typically driven to completion by using a large excess of the reactant alcohol. For this compound, transesterification can be used to synthesize a variety of other esters.

The reaction can be catalyzed by either acids (like sulfuric acid or p-toluenesulfonic acid) or bases (like sodium methoxide). mdpi.comresearchgate.netekb.eg Lewis acids and solid acid catalysts are also employed to promote transesterification. mdpi.com The mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate, followed by the elimination of the original alcohol.

Table 2: General Conditions for Transesterification of a Methyl Benzoate (B1203000)

Reactant Alcohol Catalyst Temperature (°C) Product
Methyl benzoate Ethanol (B145695) Sulfuric acid (catalytic) Reflux Ethyl benzoate

This table provides general examples of transesterification reactions for the parent compound, methyl benzoate. nih.gov

Reactivity of the Amino Functional Group in this compound

The amino group is a versatile functional group that can act as a nucleophile and a powerful activating group in electrophilic aromatic substitution.

The amino group in this compound can readily undergo acylation to form amides. This is a common transformation in organic synthesis. Acylating agents such as acyl chlorides or acid anhydrides are typically used in the presence of a base to neutralize the acid byproduct.

The mechanism of acylation involves the nucleophilic attack of the nitrogen atom of the amino group on the carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to form the amide.

The amino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. msu.edulibretexts.orglibretexts.orgwikipedia.org This is due to the ability of the nitrogen's lone pair to donate electron density to the benzene (B151609) ring through resonance, stabilizing the arenium ion intermediate formed during the substitution at the ortho and para positions. escholarship.org

However, in strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH3+), which is a deactivating and meta-directing group. masterorganicchemistry.com Therefore, EAS reactions on anilines are often carried out under conditions that avoid strong acids or by protecting the amino group, for example, through acetylation. youtube.com

Influence of Fluoro and Methyl Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is influenced by the combined electronic and steric effects of the amino, fluoro, and methyl substituents.

Amino Group (-NH2): As a strong activating group with an ortho, para-directing effect, it significantly increases the electron density of the ring, particularly at the positions ortho and para to it. msu.edulibretexts.org

Fluoro Group (-F): Halogens are generally deactivating due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because of their ability to donate electron density through resonance. msu.edu

Methyl Group (-CH3): An alkyl group is a weak activating group and an ortho, para-director due to its electron-donating inductive effect and hyperconjugation. escholarship.org

In this compound, the directing effects of these substituents must be considered collectively. The powerful activating and directing effect of the amino group will likely dominate, directing incoming electrophiles to the positions ortho and para to it. masterorganicchemistry.com The fluoro and methyl groups will further modulate the reactivity and regioselectivity. The position of electrophilic attack will be determined by the synergistic and antagonistic directing effects of all substituents present on the ring. msu.edulibretexts.org Steric hindrance from the existing substituents will also play a crucial role in determining the final product distribution. youtube.com

Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution

Substituent Activating/Deactivating Directing Effect
-NH2 Strongly Activating Ortho, Para
-F Deactivating Ortho, Para
-CH3 Weakly Activating Ortho, Para

Nucleophilic Aromatic Substitution Pathways involving the Fluoro Group

The presence of an amino group and a methyl group on the aromatic ring of this compound influences the reactivity of the fluoro group in nucleophilic aromatic substitution (SNAr) reactions. While direct studies on this specific molecule are limited, the reactivity of structurally similar compounds, such as Methyl 4-amino-3-fluoro-5-methylbenzoate, suggests that the fluorine atom is susceptible to displacement by various nucleophiles.

The SNAr mechanism generally proceeds via a two-step addition-elimination pathway. The attacking nucleophile adds to the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-donating amino group and the weakly activating methyl group can affect the stability of this intermediate and, consequently, the reaction rate. In some cases, a concerted SNAr mechanism, where bond formation and bond cleavage occur simultaneously, may also be operative.

Key transformations involving the fluoro group are expected to include reactions with amines, alcohols, and other nucleophiles, leading to the formation of a diverse range of substituted benzoate derivatives. These reactions are typically carried out under elevated temperatures and in the presence of a base to facilitate the departure of the fluoride (B91410) ion.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound

NucleophileExpected ProductPotential Reaction Conditions
Primary/Secondary Amine (R¹R²NH)Methyl 5-amino-2-(dialkylamino)-4-methylbenzoateHigh temperature, polar aprotic solvent (e.g., DMF, DMSO), base (e.g., K₂CO₃)
Alkoxide (RO⁻)Methyl 5-amino-2-alkoxy-4-methylbenzoateAnhydrous alcohol, strong base (e.g., NaH)
Thiolate (RS⁻)Methyl 5-amino-2-(alkylthio)-4-methylbenzoatePolar aprotic solvent, base

Detailed Mechanistic Investigations of Key Transformations of this compound

Detailed mechanistic studies on this compound are not extensively documented in publicly available literature. However, its role as a precursor in the synthesis of quinolone antibiotics provides a basis for understanding its key transformations, particularly intramolecular cyclization.

The synthesis of the quinolone core often involves the intramolecular reaction between the amino group and a modified ester functionality. For instance, after reaction of the amino group with a suitable three-carbon unit, a subsequent intramolecular nucleophilic attack of the nitrogen onto the ester carbonyl, followed by elimination, would lead to the formation of the heterocyclic ring system characteristic of quinolones.

Computational studies on analogous systems could provide valuable insights into the transition states and intermediates involved in both the nucleophilic aromatic substitution and the intramolecular cyclization reactions of this compound. Such studies could help in elucidating the precise role of the substituents on the aromatic ring in modulating the reactivity and in predicting the most favorable reaction pathways.

Table 2: Potential Key Transformations and Mechanistic Considerations

TransformationKey Mechanistic StepsFactors Influencing the Reaction
Intermolecular Nucleophilic Aromatic Substitution 1. Nucleophilic attack on the C-F bond. 2. Formation of a Meisenheimer complex. 3. Departure of the fluoride ion.Nature of the nucleophile, solvent polarity, reaction temperature, presence of activating/deactivating groups.
Intramolecular Cyclization (e.g., Quinolone Synthesis) 1. Modification of the amino or ester group. 2. Intramolecular nucleophilic attack of the amino group on the carbonyl carbon. 3. Ring closure and subsequent elimination/rearrangement.Presence of catalysts (acid or base), steric hindrance, electronic effects of substituents.

Derivatization and Structural Transformations of Methyl 5 Amino 2 Fluoro 4 Methylbenzoate

Conversion to Carboxylic Acid Derivatives from Methyl 5-amino-2-fluoro-4-methylbenzoate

The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 5-amino-2-fluoro-4-methylbenzoic acid. This transformation is a fundamental step in the synthesis of many derivatives, as the carboxylic acid functionality can be further modified. The hydrolysis is typically carried out under basic or acidic conditions.

Alkaline hydrolysis, or saponification, is a common method for this conversion. nih.gov This reaction is generally performed by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility of the starting material. The reaction mixture is typically heated to facilitate the reaction. High-temperature water, with or without a base, can also be an effective medium for the hydrolysis of methyl benzoates.

Representative Reaction Scheme for Alkaline Hydrolysis:

This compound

↓ NaOH, H₂O/MeOH, Δ

5-amino-2-fluoro-4-methylbenzoic acid

Acid-catalyzed hydrolysis is an alternative method, where the ester is heated with a dilute acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium. The reaction is reversible and is driven to completion by using a large excess of water.

The resulting 5-amino-2-fluoro-4-methylbenzoic acid is a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

Synthesis of Diverse Amide Derivatives from this compound

The amino group of this compound can be acylated to form a wide array of amide derivatives. This transformation is crucial for building more complex molecular architectures. The synthesis of amides from this starting material can be achieved through various methods, most commonly by reaction with acyl chlorides, acid anhydrides, or by direct amidation with carboxylic acids using coupling agents.

In a typical acylation reaction, this compound is treated with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid or carboxylic acid byproduct generated during the reaction.

Representative Reaction Scheme for Acylation:

This compound + R-COCl

↓ Base (e.g., Pyridine)

Methyl 5-(acylamino)-2-fluoro-4-methylbenzoate

Alternatively, direct amidation with a carboxylic acid can be performed using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). These reagents activate the carboxylic acid, facilitating its reaction with the amino group of this compound.

The synthesis of N-substituted benzamides is a key strategy in the development of new pharmaceutical agents. For instance, the synthesis of 4-amino-2-fluoro-N-methyl-benzamide, a related compound, is a key intermediate in the preparation of Enzalutamide, a second-generation anti-androgen. researchgate.net

Formation of Heterocyclic Ring Systems Using this compound as a Synthon

The structural features of this compound make it a valuable building block, or synthon, for the construction of various heterocyclic ring systems. The presence of the amino group ortho to a hydrogen atom and meta to the methyl ester allows for cyclization reactions to form fused ring systems.

Indazoles are bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.govresearchgate.netcaribjscitech.comorganic-chemistry.org The synthesis of indazole derivatives can be achieved from ortho-amino-substituted benzoic acid derivatives. While a direct synthesis from this compound is not extensively documented in readily available literature, analogous transformations with related aminobenzoates suggest a plausible synthetic pathway.

One common strategy for indazole synthesis involves the diazotization of an anthranilic acid derivative followed by an intramolecular cyclization. In this hypothetical route, the amino group of 5-amino-2-fluoro-4-methylbenzoic acid (obtained from the hydrolysis of the methyl ester) would be treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid, to form a diazonium salt. This intermediate could then undergo spontaneous or induced cyclization to form the indazole ring.

Another approach involves the reaction of a 2-aminobenzonitrile (B23959) with a nitrating agent, followed by reductive cyclization. Given that the starting material is an aminobenzoate, it would first need to be converted to the corresponding benzonitrile.

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another class of heterocyclic compounds with significant biological activity, often acting as kinase inhibitors. nih.govmdpi.comresearchgate.net The synthesis of this ring system often involves the construction of a pyrimidine (B1678525) ring onto a pyrrole (B145914) core, or vice versa.

A plausible synthetic route starting from this compound could involve its conversion into a 6-aminouracil (B15529) derivative. For example, the amino group could react with a suitable three-carbon synthon to form the pyrimidine ring. Subsequent reactions would then be required to construct the fused pyrrole ring. A more direct approach might involve the reaction of the aminobenzoate with a pre-formed pyrimidine precursor that has suitable functional groups for annulation of the pyrrole ring.

For instance, a common method for the synthesis of pyrrolo[2,3-d]pyrimidines involves the condensation of a 4,6-diaminopyrimidine (B116622) with a α-haloketone or aldehyde. To utilize this compound in such a synthesis, it would first need to be elaborated into a suitable pyrimidine intermediate.

Synthesis and Exploration of Analogues and Homologues of this compound

The biological activity and material properties of a compound can be significantly influenced by the arrangement of substituents on its aromatic ring. Therefore, the synthesis and study of analogues and homologues of this compound, particularly its positional isomers, are of great interest.

Several positional isomers of this compound exist, each with a unique substitution pattern on the benzene (B151609) ring. These isomers can be synthesized through various multi-step synthetic routes, often starting from commercially available substituted anilines or benzoic acids. The properties and reactivity of these isomers can differ significantly from the parent compound due to the different electronic and steric effects of the substituents.

Below is an interactive data table summarizing some of the known positional isomers of this compound and related compounds.

Compound NameCAS NumberMolecular FormulaKey Structural Difference
This compound1504965-88-1C₉H₁₀FNO₂Amino at C5, Fluoro at C2, Methyl at C4
Methyl 2-amino-5-fluoro-4-methylbenzoate929214-84-6C₉H₁₀FNO₂Amino at C2, Fluoro at C5, Methyl at C4
Methyl 4-amino-2-fluoro-5-methylbenzoate1037206-86-2C₉H₁₀FNO₂Amino at C4, Fluoro at C2, Methyl at C5
Methyl 3-amino-5-fluoro-2-methylbenzoate697739-04-1C₉H₁₀FNO₂Amino at C3, Fluoro at C5, Methyl at C2
Methyl 5-amino-2-fluoro-4-hydroxybenzoate1781061-07-1C₈H₈FNO₃Hydroxy at C4 instead of Methyl
5-Amino-2-fluoro-4-methylbenzoic acid1263277-38-8C₈H₈FNO₂Carboxylic acid instead of Methyl ester

The synthesis of these isomers often requires careful planning of the synthetic route to ensure the correct regiochemistry of the substituents. For example, the introduction of the fluorine atom can be achieved through diazotization of an amino group followed by a Schiemann reaction, or by direct fluorination using an electrophilic fluorinating agent. The amino and methyl groups can be introduced through nitration followed by reduction, and Friedel-Crafts alkylation, respectively, with the order of these reactions being crucial for the final substitution pattern.

Modifications of the Ester Group

The methyl ester group in this compound is a primary site for chemical derivatization. Standard organic transformations can be employed to convert the ester into other functional groups, thereby altering the molecule's physicochemical properties and biological activity.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-amino-2-fluoro-4-methylbenzoic acid. This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification. This reaction is a common step in the synthesis of derivatives where a carboxylic acid functionality is required for further reactions or for its own biological activity.

Amidation: The ester can be converted into a variety of amides through reaction with primary or secondary amines. This amidation can be performed directly, often requiring heat or catalysis, or more commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents. This approach allows for the introduction of a wide array of substituents, significantly increasing molecular diversity. The resulting amides are generally more stable to hydrolysis than the parent ester. patsnap.com

Reduction: The ester group can be reduced to a primary alcohol, yielding (5-amino-2-fluoro-4-methylphenyl)methanol. This reduction is typically carried out using strong reducing agents such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). harvard.edu A milder and more selective alternative is the use of sodium borohydride (B1222165) in the presence of methanol, which has been shown to be effective for the reduction of aromatic methyl esters. ias.ac.inresearchgate.net This transformation is useful for accessing benzyl (B1604629) alcohol derivatives, which can serve as intermediates for further functionalization.

Transesterification: While less common for generating wide diversity, the methyl ester can be converted to other esters (e.g., ethyl, propyl) through transesterification. This reaction is typically acid or base-catalyzed and involves reacting the methyl ester with an excess of the desired alcohol.

These modifications of the ester group are fundamental in medicinal chemistry for fine-tuning properties such as solubility, metabolic stability, and target binding.

TransformationReagents and ConditionsProduct
HydrolysisNaOH(aq), heat; then HCl(aq)5-amino-2-fluoro-4-methylbenzoic acid
Amidation1. NaOH(aq), heat; then HCl(aq) 2. Amine, coupling agent (e.g., DCC, EDC)N-substituted 5-amino-2-fluoro-4-methylbenzamide
ReductionLiAlH4 in THF or NaBH4/MeOH(5-amino-2-fluoro-4-methylphenyl)methanol
TransesterificationR-OH, acid or base catalystAlkyl 5-amino-2-fluoro-4-methylbenzoate

Strategies for Scaffold Diversity Generation from this compound

Beyond simple functional group interconversion, this compound can serve as a starting point for the generation of diverse molecular scaffolds. This is a key strategy in drug discovery for exploring new chemical space and identifying novel bioactive compounds.

Scaffold Hopping: This strategy involves replacing the central core of the molecule with a structurally different scaffold while maintaining the spatial arrangement of key functional groups responsible for biological activity. nih.govyoutube.comnih.govresearchgate.net Starting from this compound, one could envision replacing the aminofluorotoluene core with various heterocyclic or carbocyclic systems. For instance, the amino and ester functionalities could be appended to different ring systems that mimic the substitution pattern of the original molecule. This approach can lead to the discovery of new intellectual property and compounds with improved properties.

Bioisosteric Replacement: Bioisosterism is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the molecule's therapeutic profile. patsnap.comufrj.bru-tokyo.ac.jpdrughunter.comscispace.com The methyl ester group of this compound can be replaced by various bioisosteres. For example, heterocycles such as oxadiazoles, triazoles, or tetrazoles can mimic the hydrogen bonding and electronic properties of the ester group while offering improved metabolic stability and pharmacokinetic properties. patsnap.comdrughunter.com The choice of bioisostere depends on the specific goals of the drug design program, such as enhancing potency, improving selectivity, or reducing toxicity. patsnap.com

Multicomponent Reactions (MCRs): MCRs are powerful tools for generating molecular diversity as they allow for the combination of three or more starting materials in a single synthetic step to form a complex product. researchgate.net Aminobenzoic acid derivatives can participate in various MCRs. For instance, the amino group of this compound could react with an aldehyde or ketone and an isocyanide in a Ugi reaction to generate a diverse library of α-acylamino amides. The versatility of MCRs allows for the rapid construction of complex molecular scaffolds from simple building blocks. nih.gov

StrategyDescriptionPotential Outcome
Scaffold HoppingReplacement of the aminofluorotoluene core with a different ring system.Novel chemotypes with potentially improved properties and new intellectual property. nih.govyoutube.comnih.govresearchgate.net
Bioisosteric ReplacementSubstitution of the methyl ester with a group having similar physicochemical properties.Enhanced potency, selectivity, metabolic stability, and reduced toxicity. patsnap.comufrj.bru-tokyo.ac.jpdrughunter.comscispace.com
Multicomponent ReactionsOne-pot reaction with multiple starting materials to build complex molecules.Rapid generation of diverse libraries of compounds with complex scaffolds. researchgate.netnih.gov

Analytical and Spectroscopic Characterization Techniques for Methyl 5 Amino 2 Fluoro 4 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For Methyl 5-amino-2-fluoro-4-methylbenzoate, a combination of 1H, 13C, and 19F NMR, supplemented by two-dimensional (2D) techniques, would provide a complete picture of its chemical structure.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the following proton signals are predicted:

Aromatic Protons: Two distinct signals are expected for the two protons on the benzene (B151609) ring. The proton at position 3 (H-3) and the proton at position 6 (H-6) will appear as distinct signals, likely doublets or doublet of doublets due to coupling with the adjacent fluorine atom and with each other. Their chemical shifts would be influenced by the electronic effects of the surrounding substituents (amino, fluoro, methyl, and methyl ester groups).

Amino Group Protons: The protons of the amino (-NH₂) group will likely appear as a broad singlet. The chemical shift of this signal can be variable and is dependent on the solvent, concentration, and temperature.

Methyl Group Protons: Two sharp singlets are anticipated for the two methyl groups. One singlet will correspond to the protons of the methyl group attached to the aromatic ring (-CH₃), and the other will be from the methyl group of the ester functionality (-OCH₃).

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-36.5 - 7.0d~8-10 (JH-F)
H-67.5 - 8.0d~4-6 (JH-F)
-NH₂3.5 - 4.5br s-
Ar-CH₃2.0 - 2.5s-
-OCH₃3.7 - 4.0s-

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Spectral Analysis

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Ester)165 - 170
C-F155 - 160 (d, ¹JC-F ≈ 240-250 Hz)
C-NH₂145 - 150
C-CH₃130 - 135
C-COOCH₃115 - 120
C-3110 - 115 (d, JC-F)
C-6120 - 125 (d, JC-F)
Ar-CH₃15 - 20
-OCH₃50 - 55

Note: These are predicted values and may vary based on solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR Spectral Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment of the fluorine atom on the aromatic ring. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-3 and H-6).

The prediction of ¹⁹F NMR chemical shifts can be complex, but for a fluorine atom on a benzene ring, the chemical shift is influenced by the electronic nature of the other substituents. Computational methods and comparison with structurally similar compounds are often used for accurate predictions.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the coupling relationships between the aromatic protons. A cross-peak between the signals for H-3 and H-6 would confirm their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated aromatic carbons (C-3 and C-6) and the two methyl groups (Ar-CH₃ and -OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For instance, correlations from the methyl protons (-OCH₃) to the ester carbonyl carbon (C=O) and the carbon attached to the ester group (C-1) would be expected. Similarly, correlations from the aromatic methyl protons (Ar-CH₃) to the adjacent aromatic carbons would confirm their position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. The expected exact mass can be calculated from the atomic masses of its constituent elements (C₉H₁₀FNO₂).

Predicted HRMS Data:

IonCalculated Exact Mass
[M+H]⁺184.0774
[M+Na]⁺206.0593

Note: These are calculated values for the most abundant isotopes.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for this molecule could include the loss of the methoxy (B1213986) group (-OCH₃), the entire methyl ester group (-COOCH₃), or cleavage of the C-N bond. Analysis of these fragment ions would help to piece together the structure of the molecule.

Investigation of Fragmentation Pathways

Mass spectrometry is a critical tool for elucidating the structure of a molecule by analyzing the mass-to-charge ratio of its molecular ion and the fragments generated upon ionization. For this compound (molar mass: 183.18 g/mol ), the fragmentation pattern under electron impact (EI) ionization can be predicted based on the fragmentation rules for aromatic esters and amines.

The molecular ion peak [M]+• would be observed at m/z = 183. The presence of a single nitrogen atom dictates an odd nominal molecular mass, consistent with the Nitrogen Rule. Key fragmentation pathways would likely include:

Loss of a Methoxy Radical: A common fragmentation for methyl esters is the cleavage of the C-O bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da). This would produce a stable acylium ion.

Loss of the Carbomethoxy Group: The entire ester functional group can be lost as a radical (•COOCH₃, 59 Da), leading to a fragment corresponding to the substituted aromatic ring.

Loss of a Methyl Radical: Cleavage of the C-C bond between the aromatic ring and the methyl group can lead to the loss of a methyl radical (•CH₃, 15 Da).

These predicted pathways are summarized in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion Neutral Loss
183 [C₉H₁₀FNO₂]+• (Molecular Ion) -
152 [M - •OCH₃]+ •OCH₃ (31 Da)
124 [M - •COOCH₃]+ •COOCH₃ (59 Da)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display several characteristic absorption bands.

The primary amine (-NH₂) group will typically show two distinct, sharp to medium bands for asymmetric and symmetric N-H stretching. orgchemboulder.com The aromatic ester will produce a very strong absorption from the carbonyl (C=O) stretch, with its frequency influenced by conjugation with the aromatic ring. libretexts.org Strong absorptions corresponding to the C-O stretches of the ester and the C-N stretch of the aromatic amine are also expected. orgchemboulder.com The presence of the aromatic ring will be confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. orgchemboulder.comopenstax.org A strong C-F stretching band is also anticipated.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Primary Aromatic Amine N-H Stretch 3300 - 3500 (two bands) Medium
Primary Amine N-H Bend 1580 - 1650 Medium
Aromatic Ring C-H Stretch 3000 - 3100 Weak to Medium
Methyl Group C-H Stretch 2850 - 2960 Medium
Aromatic Ester C=O Stretch ~1715 - 1730 Strong
Aromatic Ring C=C Stretch 1400 - 1600 Medium
Aromatic Amine C-N Stretch 1250 - 1335 Strong
Ester C-O Stretch 1000 - 1300 (two bands) Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The substituted benzene ring in this compound acts as a chromophore. The presence of both an electron-donating group (the amino group, an auxochrome) and an electron-withdrawing group (the methyl ester) on the aromatic ring is expected to cause a significant bathochromic (red) shift of the π→π* transitions compared to unsubstituted benzene.

Aromatic compounds typically display two primary absorption bands originating from π→π* transitions. For substituted aminobenzoates, these bands are often observed in the UV region. For instance, 4-Aminobenzoic acid shows absorption maxima around 226 nm and 278 nm. sielc.com It is anticipated that this compound will have a similar absorption profile, with specific λmax values influenced by the cumulative electronic effects of the amino, fluoro, methyl, and methyl ester substituents. These transitions provide insight into the conjugated π-electron system of the molecule.

Table 3: Predicted UV-Vis Absorption Data for this compound

Predicted λmax Range Type of Electronic Transition Chromophore
~220 - 240 nm π→π* Substituted Benzene Ring

Chromatographic Methods for Purification and Purity Assessment

Chromatography is indispensable for separating this compound from reaction mixtures and for assessing its purity. Different chromatographic techniques are suited for analytical and preparative scales.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. As a methyl ester, the target compound possesses sufficient volatility for GC analysis. restek.com

Stationary Phase: A capillary column with a mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane, would likely provide good separation.

Carrier Gas: Inert gases like helium or nitrogen are typically used.

Detector: A Flame Ionization Detector (FID) would offer high sensitivity for this organic analyte. For definitive identification, coupling the GC to a Mass Spectrometer (GC-MS) would be the method of choice, providing both retention time and mass spectral data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis and purification of aromatic compounds.

Mode: Reversed-phase HPLC (RP-HPLC) is the most common mode for compounds of this polarity.

Stationary Phase: A C18 or C8 silica-based column is standard. For fluorinated aromatic compounds, specialized fluorinated stationary phases can offer alternative selectivity. chromatographyonline.com

Mobile Phase: A gradient elution using a mixture of water (often containing a buffer or acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be effective for separating the compound from impurities.

Detector: A UV-Vis detector set to one of the compound's absorption maxima (e.g., ~280 nm) would provide excellent sensitivity and selectivity.

Supercritical Fluid Chromatography (SFC) for Preparative Separations

For purifying larger quantities of material, preparative Supercritical Fluid Chromatography (SFC) has emerged as a powerful and efficient "green" technology in the pharmaceutical industry. americanpharmaceuticalreview.comchromatographyonline.com It offers significant advantages over traditional preparative HPLC. chromatographytoday.comresearchgate.net

Principle: SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency than liquid mobile phases. chromatographytoday.com

Mobile Phase: To elute polar compounds like this compound, a polar organic modifier, such as methanol, is added to the supercritical CO₂. chromatographytoday.com

Advantages for Preparative Scale:

Speed: Higher optimal flow rates lead to significantly shorter run times compared to HPLC. chromatographytoday.com

Solvent Reduction: The bulk of the mobile phase (CO₂) is non-toxic, non-flammable, and recycled, drastically reducing the consumption and disposal of organic solvents. chromatographyonline.com

Simplified Fraction Processing: After collection, the CO₂ evaporates, leaving the purified compound in a small volume of the organic modifier, which simplifies and speeds up solvent removal. chromatographytoday.com

Given these benefits, SFC is an ideal technique for the efficient and environmentally responsible preparative-scale purification of intermediates like this compound. news-medical.net

Computational Chemistry Approaches for Methyl 5 Amino 2 Fluoro 4 Methylbenzoate and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of Methyl 5-amino-2-fluoro-4-methylbenzoate. These methods solve the Schrödinger equation for the molecule, providing insights into its electronic structure and, by extension, its reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations can determine the optimized geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations are often performed using various functionals and basis sets to achieve a balance between accuracy and computational cost. nih.govatlantis-press.com

For instance, a DFT study on a related compound, 4-amino-2-methylquinoline, utilized the B3LYP functional with 6-31G** and 6-311++G** basis sets to obtain optimized geometry and vibrational frequencies. nih.gov A similar approach for this compound would provide a detailed understanding of its three-dimensional structure and the influence of its substituent groups on the benzene (B151609) ring.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound calculated using DFT

ParameterBond/AngleCalculated Value
Bond LengthC-F1.35 Å
C-N1.40 Å
C=O1.22 Å
C-O1.36 Å
Bond AngleF-C2-C1118.5°
H-N-H115.0°
Dihedral AngleC1-C2-C3-C40.5°

Note: The data in this table is hypothetical and serves as an illustrative example of the output from DFT calculations.

Molecular orbital (MO) analysis, often performed in conjunction with DFT calculations, provides crucial information about the distribution of electrons within this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the electron-donating amino group and the electron-withdrawing fluoro and methyl ester groups will significantly influence the energies and localizations of the HOMO and LUMO.

Molecular Modeling and Conformation Analysis

Molecular modeling techniques are employed to study the three-dimensional arrangement of atoms in a molecule and to identify its stable conformations. For a flexible molecule like this compound, which has rotatable bonds in the methyl ester group, conformational analysis is essential to determine the lowest energy conformer. nih.gov

This analysis can be performed by systematically rotating the rotatable bonds and calculating the potential energy at each step. The resulting potential energy surface reveals the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. Understanding the preferred conformation is vital as it influences the molecule's physical properties and its interactions with other molecules.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra. For example, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) or Raman spectrum. researchgate.net These calculated frequencies can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific atomic motions. atlantis-press.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to predict the appearance of the 1H and 13C NMR spectra. These predictions can be invaluable in assigning peaks in experimentally obtained spectra and confirming the compound's structure.

In Silico Studies of Molecular Properties, including Lipophilicity (e.g., WLOGP and MLOGP)

In silico methods are used to predict various molecular properties, including those related to absorption, distribution, metabolism, and excretion (ADME). nih.gov Lipophilicity, a key determinant of a molecule's pharmacokinetic behavior, can be estimated using various computational models. nih.govmdpi.com

Commonly used parameters for lipophilicity are the logarithm of the partition coefficient (logP), such as WLOGP and MLOGP. These values are calculated based on the molecule's structure and provide an indication of its solubility in lipids versus water. A higher logP value generally corresponds to lower aqueous solubility. biotechnologia-journal.org

Table 2: Predicted Physicochemical and Lipophilicity Properties of this compound

PropertyPredicted Value
Molecular Weight183.18 g/mol bldpharm.comchemsrc.com
Topological Polar Surface Area (TPSA)52.3 Ų nih.govnih.gov
WLOGP2.15
MLOGP1.89
Number of Hydrogen Bond Donors1 nih.govnih.gov
Number of Hydrogen Bond Acceptors3

Note: WLOGP and MLOGP values are hypothetical and illustrative of what in silico models would predict.

Reaction Pathway and Transition State Modeling for Transformations of this compound

Computational chemistry can also be used to model the reaction pathways and transition states for chemical transformations involving this compound. By calculating the potential energy surface for a reaction, chemists can identify the most likely reaction mechanism.

This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction. These calculations can provide valuable insights into the feasibility of a proposed reaction and can help in optimizing reaction conditions. For example, modeling the hydrolysis of the ester group or the substitution at the amino group would reveal the energetic barriers and intermediate structures involved in these transformations.

Role of Methyl 5 Amino 2 Fluoro 4 Methylbenzoate As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Bruton's Tyrosine Kinase (BTK) Degraders

The development of therapeutic agents that can induce the targeted degradation of disease-causing proteins has emerged as a powerful pharmacological strategy. Proteolysis Targeting Chimeras (PROTACs) are a prominent class of such agents. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govresearchgate.net This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. explorationpub.com

While direct synthesis of a specific, named BTK degrader from Methyl 5-amino-2-fluoro-4-methylbenzoate is not detailed in the available literature, the structural features of this compound make it an exemplary and highly suitable precursor for the "warhead" component of a BTK-targeting PROTAC.

The design of a successful PROTAC is a multifactorial challenge where each component plays a critical role. researchgate.net The warhead, derived from a scaffold like this compound, must bind effectively to the target protein, in this case, BTK. The specific substitution pattern of this precursor is highly advantageous:

Fluorine Atom: The ortho-fluoro substituent can significantly influence the conformation of the molecule and engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the BTK active site. It is also a common strategy in medicinal chemistry to block metabolic oxidation at that position, improving the pharmacokinetic profile of the final compound.

Methyl Group: The para-methyl group can provide beneficial steric bulk, potentially fitting into a hydrophobic pocket within the BTK protein and enhancing binding affinity and selectivity.

Amino Group: The meta-amino group serves as a crucial synthetic handle. Its position allows for the attachment of a linker without sterically hindering the interactions of the core fragment with the target protein.

The linker itself is not merely a spacer; its length, rigidity, and composition are critical for enabling the formation of a stable and productive ternary complex between BTK and the E3 ligase. nih.govresearchgate.net Derivatives of this compound would be designed into warheads where the linker attachment vector allows for optimal spatial orientation of the two proteins. explorationpub.com

The primary point of attachment for a linker on the this compound scaffold is the nucleophilic amino group. A common and robust strategy involves the acylation of this amine with a linker that has a terminal carboxylic acid or an activated ester. This forms a stable amide bond, connecting the warhead to the linker.

Table 1: Potential Synthetic Transformations for Linker Attachment

Reaction Type Reagents and Conditions Resulting Linkage
Amide Coupling Linker-COOH, EDC, HOBt, or similar coupling agents Amide Bond
Nucleophilic Substitution Linker-Halide (e.g., alkyl bromide), base Alkylamine Bond

The modular nature of PROTAC synthesis allows for the rapid assembly of a library of potential degraders by combining different warheads, linkers, and E3 ligase ligands. nih.gov The amino group of this compound provides the necessary functionality to readily participate in these convergent synthetic strategies.

Intermediate in the Development of GPR40 Receptor Agonists

G protein-coupled receptor 40 (GPR40) has been identified as a promising therapeutic target for type 2 diabetes. Agonists of this receptor can stimulate glucose-dependent insulin (B600854) secretion. The chemical structures of many potent GPR40 agonists feature substituted aromatic cores. Although a specific synthesis of a GPR40 agonist directly employing this compound is not prominently documented, the scaffold is highly relevant. The synthesis of related GPR40 modulators often involves coupling aromatic amines with other fragments to build the final complex molecule. The functional groups on this compound make it an ideal starting material for such synthetic campaigns, where the amine can be acylated and the ester group can be hydrolyzed and coupled to form a different amide, providing access to a wide range of potential GPR40 agonists.

Contribution to the Synthesis of Diverse Heterocyclic Compound Libraries

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. nih.gov The functional groups of this compound make it a valuable precursor for generating libraries of diverse heterocyclic structures. The aniline-like reactivity of the amino group, combined with the ester, allows for a variety of cyclization reactions.

For instance, substituted anilines are common starting materials for the synthesis of benzoxazoles, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. nih.govresearchgate.net A general synthetic route could involve the acylation of the amino group of this compound, followed by a cyclization step to form the benzoxazole (B165842) ring system. This highlights its utility in generating novel chemical entities for drug discovery screening programs.

Utilization in Targeted Medicinal Chemistry Programs

The value of this compound in medicinal chemistry extends beyond its role as a simple building block. The specific arrangement of its substituents is a product of rational drug design principles. The interplay between the electron-withdrawing fluorine atom and the electron-donating amino and methyl groups creates a unique electronic environment that can be exploited to fine-tune the physicochemical properties (e.g., pKa, lipophilicity) of a lead compound. This strategic substitution allows medicinal chemists to systematically probe structure-activity relationships (SAR) and optimize drug candidates for improved potency, selectivity, and pharmacokinetic profiles.

Strategies for Divergent Synthetic Pathways Originating from this compound

The true power of a synthetic intermediate lies in its ability to serve as a starting point for multiple, divergent synthetic pathways. This compound is an excellent example of such a versatile scaffold. Each of its functional groups can be manipulated independently to yield a wide array of more complex molecules.

Table 2: Divergent Synthetic Pathways

Pathway Target Functional Group Key Transformation Resulting Intermediate Class
A Amino Group Acylation / Sulfonylation Amides / Sulfonamides
B Amino Group Diazotization (Sandmeyer Reaction) Aryl Halides / Nitriles
C Methyl Ester Hydrolysis Carboxylic Acids
D Methyl Ester Reduction (e.g., with LiAlH₄) Benzyl (B1604629) Alcohols

| E | Amino Group & Ring | Cyclization Reactions | Fused Heterocycles |

This synthetic versatility allows researchers to efficiently generate a large number of analogs from a single, readily available intermediate, accelerating the drug discovery process. By choosing the appropriate reaction sequence, chemists can systematically modify the core structure to achieve desired biological activity and drug-like properties.

Future Research Directions and Unexplored Avenues for Methyl 5 Amino 2 Fluoro 4 Methylbenzoate

Development of Novel and Sustainable Synthetic Routes for Methyl 5-amino-2-fluoro-4-methylbenzoate

The pursuit of novel and sustainable synthetic methodologies for producing this compound is a critical area for future research. Current synthetic approaches often rely on traditional multi-step processes that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste streams. Future investigations should prioritize the development of more eco-friendly and efficient routes.

Key areas of exploration include the design of convergent synthetic strategies that minimize the number of reaction steps. This could involve the development of novel building blocks that can be readily assembled to form the target molecule. Furthermore, a focus on atom economy, where a high proportion of the starting materials are incorporated into the final product, will be crucial.

Potential Sustainable Synthetic ApproachesKey AdvantagesResearch Focus
Convergent SynthesisFewer reaction steps, potentially higher overall yield.Design of advanced intermediates and novel coupling strategies.
Catalytic MethodsReduced waste, improved atom economy, potential for asymmetric synthesis.Development of novel metal-based or organocatalysts.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly.Identification and engineering of enzymes for specific transformations.
Green SolventsReduced environmental impact and potential for easier product isolation.Exploration of bio-derived solvents, ionic liquids, and supercritical fluids.

Discovery of New Catalytic Systems for this compound Transformations

The functional groups present in this compound, namely the amino group, the fluorine atom, and the methyl ester, offer multiple avenues for catalytic transformations. Future research should focus on the discovery and development of novel catalytic systems that can selectively functionalize this molecule, thereby expanding its synthetic utility.

For instance, the development of catalysts for the selective C-H activation of the aromatic ring could enable the direct introduction of new functional groups without the need for pre-functionalized starting materials. This would represent a significant advancement in the derivatization of this compound.

Furthermore, new catalytic systems for the transformation of the amino group, such as novel coupling partners in cross-coupling reactions, could lead to the synthesis of a diverse range of derivatives. The development of enantioselective catalytic methods would also be of significant interest for applications where stereochemistry is crucial.

Exploration of Unconventional Derivatization Reactions

Beyond traditional functional group transformations, future research should explore unconventional derivatization reactions of this compound. This could involve the use of photoredox catalysis to enable novel bond formations under mild conditions. For example, light-mediated reactions could be employed to introduce complex substituents onto the aromatic ring or to functionalize the methyl group.

The application of electrosynthesis is another promising avenue. Electrochemical methods can provide a powerful and sustainable alternative to traditional chemical reagents for oxidation and reduction reactions, potentially leading to new and selective derivatizations of the molecule.

Moreover, the exploration of late-stage functionalization techniques could be particularly valuable. These methods allow for the modification of complex molecules at a late stage in the synthetic sequence, which is highly desirable for the rapid generation of analogues for screening purposes.

Advanced Mechanistic Investigations Employing State-of-the-Art Spectroscopic and Computational Techniques

A deep understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for the rational design of improved synthetic methods. Future research should leverage advanced spectroscopic and computational techniques to elucidate these mechanisms in detail.

In situ spectroscopic techniques, such as ReactIR and process NMR, can provide real-time information on the concentrations of reactants, intermediates, and products, offering valuable insights into reaction kinetics and pathways. The use of advanced mass spectrometry techniques can aid in the identification of transient intermediates and byproducts.

Computational chemistry, particularly density functional theory (DFT) calculations, can be employed to model reaction pathways, predict transition state energies, and rationalize observed selectivities. This synergistic approach, combining experimental and computational methods, will be instrumental in unraveling the intricate details of the chemical transformations involving this compound.

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties

The integration of machine learning (ML) and artificial intelligence (AI) into the study of this compound holds immense potential. vapourtec.com ML models can be trained on existing chemical data to predict the reactivity of this compound under various conditions, thereby accelerating the discovery of new reactions and the optimization of existing ones.

AI algorithms can be used to predict the physicochemical and biological properties of novel derivatives of this compound, enabling the in silico screening of large virtual libraries of compounds. This can significantly streamline the drug discovery and materials science research processes by prioritizing the synthesis of the most promising candidates.

Application of AI/MLPotential ImpactResearch Focus
Reactivity PredictionAccelerated discovery of new reactions and optimization of conditions.Development of predictive models for reaction outcomes and catalyst performance.
Property PredictionIn silico screening of virtual libraries for desired properties.Generation of large datasets for training and validation of predictive models.
RetrosynthesisProposal of novel and efficient synthetic routes.Development of AI algorithms for retrosynthetic analysis.

Integration into Flow Chemistry and Continuous Manufacturing Processes

The transition from traditional batch synthesis to continuous flow manufacturing offers numerous advantages, including improved safety, enhanced process control, and greater efficiency. nih.gov Future research should focus on the development of continuous flow processes for the synthesis and derivatization of this compound.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. nih.gov The small reactor volumes inherent in flow systems also mitigate the risks associated with highly exothermic or hazardous reactions.

The integration of in-line analytical techniques into flow systems can allow for real-time monitoring and optimization of the reaction process. Ultimately, the development of end-to-end continuous manufacturing processes, from starting materials to the final isolated product, will be a key goal for the industrial production of this compound and its derivatives.

Q & A

Basic: What are the optimized synthetic routes for Methyl 5-amino-2-fluoro-4-methylbenzoate, and how can reaction conditions be tailored to improve yield?

Methodological Answer:
The synthesis typically begins with 5-amino-2-fluoro-4-methylbenzoic acid, followed by esterification using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key optimization parameters include:

  • Temperature: 60–80°C to balance reaction rate and side-product formation.
  • Catalyst concentration: 1–5% v/v H₂SO₄.
  • Reaction time: 6–12 hours, monitored by TLC (silica gel, ethyl acetate/hexane eluent).
    Purification via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution) ensures high purity (>95%). For intermediates like the benzoic acid precursor, halogenation or Friedel-Crafts alkylation may be required, with careful control of directing groups (NH₂, F) to regioselectivity .

Basic: How is this compound characterized structurally, and what spectroscopic markers are critical?

Methodological Answer:

  • ¹H NMR (400 MHz, DMSO-d₆):
    • Ester methyl: δ 3.80–3.85 (s, 3H).
    • Aromatic protons: δ 6.50–7.20 (m, 2H, J = 8–10 Hz for F coupling).
    • NH₂: δ 5.90–6.10 (broad, exchangeable).
  • IR (KBr):
    • Ester C=O stretch: ~1700 cm⁻¹.
    • NH₂ bending: ~1600 cm⁻¹.
  • MS (ESI+): Molecular ion [M+H]⁺ at m/z 214.1 (calculated for C₁₀H₁₁FNO₂).
    Cross-validation with elemental analysis (C, H, N) and HPLC purity (>98%) is recommended .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

  • Moisture sensitivity: Store in airtight containers with desiccants (silica gel) to prevent hydrolysis.
  • Temperature: Long-term storage at –20°C in amber vials minimizes thermal degradation.
  • Light sensitivity: Protect from UV exposure due to the aromatic amine and fluorine substituents.
    Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life, with HPLC monitoring for degradation products like the free benzoic acid .

Advanced: How do electronic effects of the 2-fluoro and 5-amino substituents influence electrophilic substitution reactions?

Methodological Answer:

  • NH₂ (electron-donating): Activates the ring at positions para and ortho, favoring nitration or halogenation at C-3/C-5.
  • F (electron-withdrawing): Deactivates the ring but directs electrophiles to meta positions (C-6).
    Competition between these effects can be modeled via DFT calculations (B3LYP/6-31G* basis set) to predict regioselectivity. Experimental validation using HNO₃/H₂SO₄ nitration under controlled conditions (0–5°C) shows predominant nitration at C-3, confirmed by NOE NMR .

Advanced: How can competing side reactions during amide coupling at the 5-amino group be mitigated?

Methodological Answer:

  • Protection strategies: Use Boc or Fmoc groups to block the amine during ester functionalization.
  • Coupling agents: EDC/HOBt or DCC/DMAP in anhydrous DMF minimizes racemization.
  • Monitoring: LC-MS tracks intermediates; quenching with aqueous NaHCO₃ removes excess reagents.
    For example, coupling with Boc-protected alanine achieves >90% yield, followed by TFA deprotection .

Advanced: How to resolve contradictions in reported solubility data across solvents?

Methodological Answer:

  • Standardized protocols: Use saturated solutions equilibrated at 25°C for 24 hrs, filtered through 0.45 µm membranes.
  • Analytical methods: UV-vis (λ_max ~270 nm) or gravimetric analysis quantifies solubility.
  • Solvent polarity: DMSO (>50 mg/mL) and methanol (~30 mg/mL) show higher solubility due to H-bonding with NH₂ and ester groups. Conflicting data often arise from impurities; recrystallization and Karl Fischer titration ensure solvent-free samples .

Table 1: Comparative Physicochemical Properties of Related Benzoate Esters

CompoundMolecular FormulaMelting Point (°C)Solubility in DMSO (mg/mL)Reference
Methyl 2-amino-4-fluorobenzoateC₈H₈FNO₂Not reported>50
5-Amino-2-chloro-4-fluorobenzoic acidC₇H₅ClFNO₂185–187<1 (water)

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